molecular formula C16H16O2S B14527513 (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol CAS No. 62703-09-7

(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14527513
CAS No.: 62703-09-7
M. Wt: 272.4 g/mol
InChI Key: CXNMVVHKLPBAEX-JKSUJKDBSA-N
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Description

(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes a methoxyphenyl group and a sulfanyl group attached to a dihydroindenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dihydroindenol core, which can be achieved through a series of cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dihydroindenol core.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, where a thiol reagent reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and de-methoxylated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its chiral properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The methoxyphenyl and sulfanyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a methyl group instead of a methoxy group.

    (1R,2S)-2-[(4-Hydroxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it a valuable compound for research and development in various fields.

Properties

CAS No.

62703-09-7

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,2S)-2-(4-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16O2S/c1-18-12-6-8-13(9-7-12)19-15-10-11-4-2-3-5-14(11)16(15)17/h2-9,15-17H,10H2,1H3/t15-,16+/m0/s1

InChI Key

CXNMVVHKLPBAEX-JKSUJKDBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S[C@H]2CC3=CC=CC=C3[C@H]2O

Canonical SMILES

COC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2O

Origin of Product

United States

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